molecular formula C16H14N4O6 B14821416 N,N'-ethane-1,2-diylbis(3-nitrobenzamide)

N,N'-ethane-1,2-diylbis(3-nitrobenzamide)

Cat. No.: B14821416
M. Wt: 358.31 g/mol
InChI Key: SIUINFDTEFWQER-UHFFFAOYSA-N
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Description

1,2-bis-(3-nitro-benzoylamino)-ethane is an organic compound characterized by the presence of two 3-nitrobenzoylamino groups attached to an ethane backbone

Properties

Molecular Formula

C16H14N4O6

Molecular Weight

358.31 g/mol

IUPAC Name

3-nitro-N-[2-[(3-nitrobenzoyl)amino]ethyl]benzamide

InChI

InChI=1S/C16H14N4O6/c21-15(11-3-1-5-13(9-11)19(23)24)17-7-8-18-16(22)12-4-2-6-14(10-12)20(25)26/h1-6,9-10H,7-8H2,(H,17,21)(H,18,22)

InChI Key

SIUINFDTEFWQER-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCCNC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-bis-(3-nitro-benzoylamino)-ethane typically involves the reaction of ethylenediamine with 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Ethylenediamine+23-nitrobenzoyl chloride1,2-bis-(3-nitro-benzoylamino)-ethane+2HCl\text{Ethylenediamine} + 2 \, \text{3-nitrobenzoyl chloride} \rightarrow \text{1,2-bis-(3-nitro-benzoylamino)-ethane} + 2 \, \text{HCl} Ethylenediamine+23-nitrobenzoyl chloride→1,2-bis-(3-nitro-benzoylamino)-ethane+2HCl

Industrial Production Methods

Industrial production of 1,2-bis-(3-nitro-benzoylamino)-ethane may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-bis-(3-nitro-benzoylamino)-ethane can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The benzoylamino groups can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: 1,2-bis-(3-amino-benzoylamino)-ethane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,2-bis-(3-nitro-benzoylamino)-ethane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antibacterial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1,2-bis-(3-nitro-benzoylamino)-ethane involves its interaction with molecular targets through its nitro and benzoylamino groups. The nitro groups can undergo reduction to form reactive intermediates that can interact with biological macromolecules, potentially leading to antibacterial or anticancer effects. The benzoylamino groups can form hydrogen bonds and other interactions with proteins and nucleic acids, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    1,2-bis-(4-nitro-benzoylamino)-ethane: Similar structure but with nitro groups in the para position.

    1,2-bis-(3-nitrobenzylamino)-ethane: Similar structure but with benzylamino groups instead of benzoylamino groups.

Uniqueness

1,2-bis-(3-nitro-benzoylamino)-ethane is unique due to the specific positioning of the nitro groups, which can influence its reactivity and interactions with other molecules. This positioning can affect the compound’s chemical and biological properties, making it distinct from other similar compounds.

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